molecular formula C24H20Cl2N2O4 B2476713 3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 1387190-13-7

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B2476713
CAS No.: 1387190-13-7
M. Wt: 471.33
InChI Key: XFBWYRMVDOWPRO-UHFFFAOYSA-N
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Description

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O4 and its molecular weight is 471.33. The purity is usually 95%.
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Scientific Research Applications

PTP 1B Inhibition and Therapeutic Potential

The research has highlighted the significance of the 2,4-thiazolidinedione (TZD) scaffold, a versatile synthetic scaffold explored for discovering novel molecules to treat or manage various ailments. A particular compound, bearing the TZD scaffold and exhibiting potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitory activity, was identified. PTP 1B serves as the negative regulator of the insulin signaling cascade, and its inhibition can result in the mitigation of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound, an isosteric analogue of TZD and substituted with specific groups, showcased a significant inhibitory profile, indicating its therapeutic potential in addressing insulin resistance and potentially other related conditions (Verma, Yadav, & Thareja, 2019).

Structural and Biological Potential of 1,3-Thiazolidin-4-ones

The research emphasized the historical and synthetic developments of 1,3-thiazolidin-4-one and its functionalized analogues. It detailed their pharmacological importance, indicating their presence in commercial pharmaceuticals and potential activities against various diseases. The synthesis methodologies and the representation of molecular structures over time were discussed. The paper also highlighted the green synthesis of these compounds, showcasing environmental consciousness and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Hydantoin Scaffold in Medicinal Chemistry

Hydantoin, also referred to as imidazolidine-2,4-dione, is acknowledged as a desirable scaffold in medicinal chemistry. Its importance is underlined by its presence in several medications. The versatility of hydantoin is highlighted by its multiple biological and pharmacological activities in therapeutic and agrochemical applications. The review delves into the Bucherer-Bergs reaction, a significant synthetic route for hydantoin production, showcasing its efficiency in synthesizing important compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Thiazolidinediones and Cancer

Thiazolidinediones (TZDs), known as PPARγ agonists, are highlighted for their metabolic effects and anti-cancer properties. Despite being used primarily for metabolic syndrome and type 2 diabetes, their anti-cancer effects have gained attention. The review discusses the influence of TZDs on both PPARγ and IGF-1 signaling, suggesting that their anti-cancer effects may be mediated by selective inhibition of IGF-1 receptor signaling, known to be aberrantly regulated in various cancers. This insight opens pathways for utilizing TZDs in cancer therapy, highlighting the dual pharmacological effects of these compounds (Mughal, Kumar, & Vikram, 2015).

Properties

IUPAC Name

3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBWYRMVDOWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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